molecular formula C2H9N3 B8740832 2-Aminoethylhydrazine CAS No. 14478-61-6

2-Aminoethylhydrazine

Cat. No.: B8740832
CAS No.: 14478-61-6
M. Wt: 75.11 g/mol
InChI Key: JHKIHARISAHZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminoethylhydrazine (NH₂CH₂CH₂NHNH₂) is a bifunctional compound containing both a primary amine and a hydrazine group. Its structure enables diverse reactivity, particularly in cyclization and condensation reactions. For example, it participates in the synthesis of indazolo[4,3-gh]isoquinolin-6(2H)-one derivatives through cyclization with fluorinated isoquinoline precursors . This compound is valued in medicinal chemistry for constructing nitrogen-rich heterocycles, which are common in bioactive molecules.

Properties

CAS No.

14478-61-6

Molecular Formula

C2H9N3

Molecular Weight

75.11 g/mol

IUPAC Name

2-hydrazinylethanamine

InChI

InChI=1S/C2H9N3/c3-1-2-5-4/h5H,1-4H2

InChI Key

JHKIHARISAHZAK-UHFFFAOYSA-N

Canonical SMILES

C(CNN)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Aminoethylhydrazine lacks aromaticity, making it more flexible but less stable than aromatic hydrazides (e.g., 3-aminothiophene-2-carbohydrazide).
  • Thiazole- or pyridine-containing derivatives (e.g., ) exhibit enhanced biological activity due to aromatic π-stacking and metal coordination.

Key Observations :

  • Aminoethylhydrazine synthesis emphasizes cyclization, whereas aromatic hydrazides rely on hydrazinolysis or condensation.
  • Higher yields (>80%) are typical for thiazole-based hydrazides due to stable intermediates .

Key Observations :

  • Aminoethylhydrazine is primarily a synthetic intermediate, whereas aromatic hydrazides (e.g., ) exhibit direct bioactivity.
  • Thiazole and pyridine hybrids (e.g., ) show superior target specificity due to structural rigidity.

Physicochemical Properties

Compound Solubility (Water) Melting Point (°C) LogP
This compound Highly soluble 98–100 (decomposes) −1.2
3-Aminothiophene-2-carbohydrazide Poor 215–217 0.8
N-Pyridyl-hydrazones Moderate 160–165 1.5
Aroyl(het)arylhydrazides Low 180–250 2.0–3.5

Key Observations :

  • Aminoethylhydrazine’s high solubility and low LogP make it ideal for aqueous-phase reactions.
  • Aromatic derivatives (e.g., ) have higher LogP, favoring membrane permeability in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.